
5-chloro-3-(3-fluorophenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-(3-fluorophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the 5-position and a fluorophenyl group at the 3-position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(3-fluorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzonitrile with hydrazine hydrate to form 3-(3-fluorophenyl)hydrazine. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. The dithiocarbazate undergoes cyclization with phosphorus oxychloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(3-fluorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The fluorophenyl group can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Coupling Reactions: Reagents like palladium catalysts and ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl or polyaryl compounds.
Scientific Research Applications
5-chloro-3-(3-fluorophenyl)-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-3-(3-fluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-(4-fluorophenyl)-1H-1,2,4-triazole: Similar structure but with a different position of the fluorine atom on the phenyl ring.
5-chloro-3-phenyl-1H-1,2,4-triazole: Lacks the fluorine atom on the phenyl ring.
3-(3-fluorophenyl)-1H-1,2,4-triazole: Lacks the chlorine atom at the 5-position.
Uniqueness
5-chloro-3-(3-fluorophenyl)-1H-1,2,4-triazole is unique due to the presence of both chlorine and fluorine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potency and selectivity in various applications.
Properties
Molecular Formula |
C8H5ClFN3 |
|---|---|
Molecular Weight |
197.60 g/mol |
IUPAC Name |
5-chloro-3-(3-fluorophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C8H5ClFN3/c9-8-11-7(12-13-8)5-2-1-3-6(10)4-5/h1-4H,(H,11,12,13) |
InChI Key |
MAWKXSQIYAZHIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11811583.png)
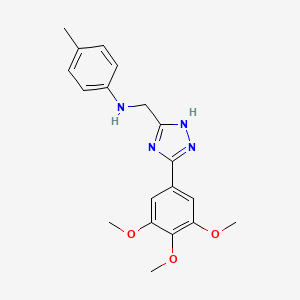
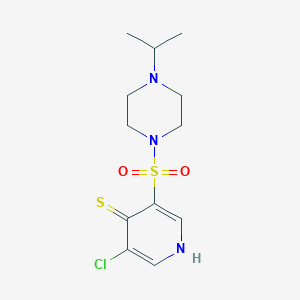
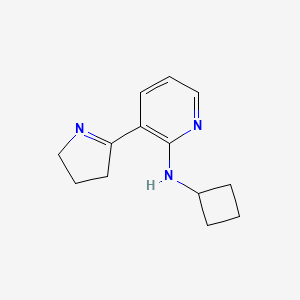
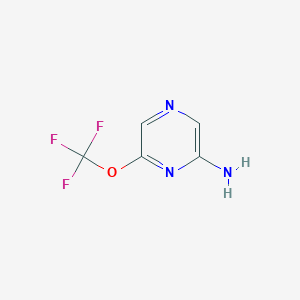
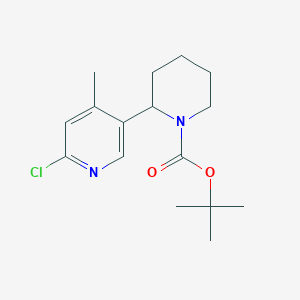

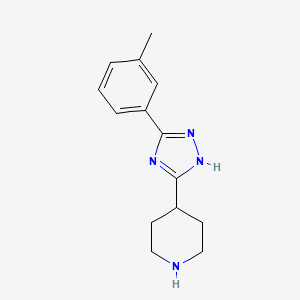

![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11811643.png)
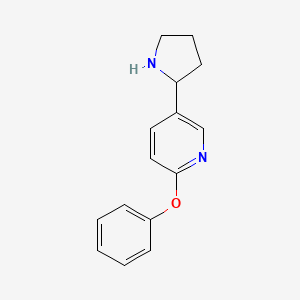

![3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B11811657.png)
![2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B11811665.png)
